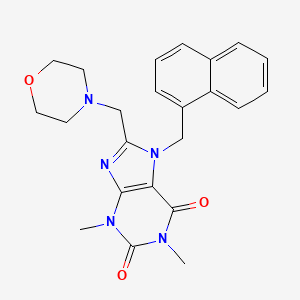

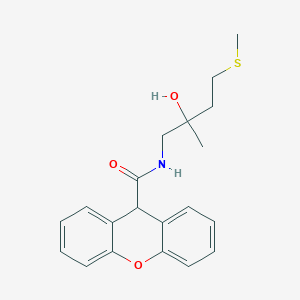

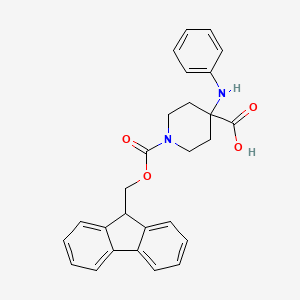

![molecular formula C15H15N3O3S2 B2884400 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide CAS No. 341968-11-4](/img/structure/B2884400.png)

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzamides, which this compound is a derivative of, can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamides, including this compound, is planar with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .Chemical Reactions Analysis

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Scientific Research Applications

Synthesis and Characterization

The scientific research involving this compound and its derivatives primarily focuses on their synthesis and structural characterization. Researchers have developed novel methods for synthesizing derivatives of thieno[3,2-c]thiazin through multicomponent reactions, providing insights into their chemical properties and structural configurations. For instance, novel (4-oxothiazolidine-2-ylidene)benzamide derivatives have been synthesized from unsymmetrical thioureas, amines, and methyl bromoacetate. These compounds were characterized by various spectroscopic techniques, including IR, 1HNMR, 13CNMR, mass spectrometry, and X-ray analysis, demonstrating the feasibility of creating structurally diverse molecules from this chemical framework (Hossaini et al., 2017).

Biological Activities

Research on the derivatives of "4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide" extends into the exploration of their potential biological activities. Various studies have evaluated these compounds for antimicrobial, anticancer, and enzyme inhibitory activities:

Antimicrobial Activity : Certain thienopyrimidine derivatives have shown pronounced antimicrobial activity, highlighting the potential of this chemical scaffold in developing new antimicrobial agents. The synthesis and antimicrobial evaluation of these compounds have revealed significant findings, with some derivatives exhibiting strong activity against bacterial strains (Bhuiyan et al., 2006).

Anticancer Activity : Some studies have focused on the synthesis of novel biologically active compounds within this chemical class, aiming at potential anticancer applications. For instance, derivatives have been synthesized and evaluated for their ability to inhibit human carbonic anhydrases, a therapeutic target for cancer treatment. The research suggests that these compounds could serve as leads for the development of new anticancer agents (Distinto et al., 2019).

Enzyme Inhibition : The exploration of benzothiazinones and related thienothiazinones as novel antagonists at adenosine receptors indicates their potential in modulating physiological pathways critical for various diseases. This research unveils new scaffolds for the development of selective antagonists for each of the adenosine receptor subtypes, which could have implications in treating conditions such as inflammation and cancer (Gütschow et al., 2012).

properties

IUPAC Name |

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c1-10-3-5-11(6-4-10)15(19)17-16-12-9-23(20,21)18(2)13-7-8-22-14(12)13/h3-8H,9H2,1-2H3,(H,17,19)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGKEFCCOHWYAU-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

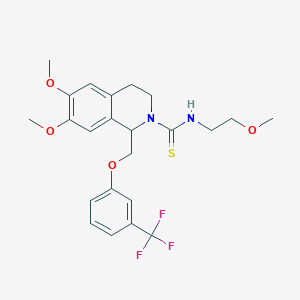

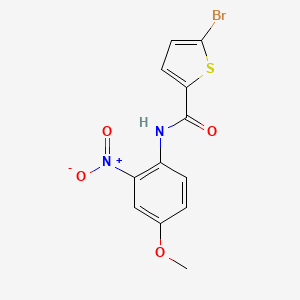

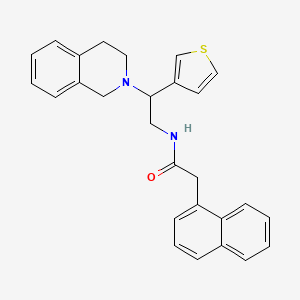

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)

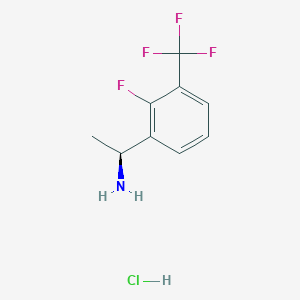

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2884332.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2884335.png)